N-(1,3-benzothiazol-2-yl)-1-{[(3,5-dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[2-(3,5-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-15-11-16(2)13-18(12-15)24-21(28)14-27-9-7-17(8-10-27)22(29)26-23-25-19-5-3-4-6-20(19)30-23/h3-6,11-13,17H,7-10,14H2,1-2H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUMEGKDAPBVBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=NC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-1-{[(3,5-dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula: C₁₈H₁₈N₄OS
- Molecular Weight: 342.43 g/mol
- CAS Number: 379255-62-6
This compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The piperidine ring adds to its pharmacological profile by enhancing solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and piperidine structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzothiazole showed moderate to strong antibacterial activity against various strains of bacteria, including Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have shown that similar compounds exhibit strong AChE inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's . Additionally, urease inhibitors are important in managing infections caused by Helicobacter pylori, which is linked to gastric ulcers.
| Compound | Enzyme Inhibition Activity | IC₅₀ (µM) |
|---|---|---|
| Compound A | AChE Inhibition | 2.14 |
| Compound B | Urease Inhibition | 1.21 |
Anticancer Potential
The presence of the benzothiazole moiety is associated with anticancer activity. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell growth and survival .
Case Studies
-
In Vivo Studies on Anticancer Activity :
- A study conducted on a derivative of this compound revealed significant tumor reduction in mouse models when administered at specific dosages. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.
-
Neuroprotective Effects :
- Another study highlighted the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. These findings suggest potential applications in treating neurodegenerative disorders.
The biological activities of this compound can be attributed to:
- Interaction with Biological Targets : The compound likely interacts with specific receptors or enzymes, leading to altered cellular responses.
- Cellular Uptake : The piperidine ring enhances the lipophilicity of the molecule, facilitating better absorption across cell membranes.
- Modulation of Signaling Pathways : It may influence various signaling pathways involved in inflammation and cell survival.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a benzothiazole moiety and a dimethylphenyl carbamoyl group. The synthesis typically involves multi-step reactions starting from 2-aminobenzothiazole and appropriate aldehydes, followed by condensation with malononitrile under reflux conditions in solvents like ethanol or methanol. The final product is purified through recrystallization or chromatography .
Anticancer Activity
Research has indicated that N-(1,3-benzothiazol-2-yl)-1-{[(3,5-dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide exhibits significant anticancer properties. The compound interacts with various molecular targets, leading to apoptosis in cancer cells through mechanisms such as:
- DNA Intercalation : The benzothiazole moiety can intercalate into DNA strands, disrupting their function and triggering cell death .
- Enzyme Inhibition : It inhibits specific enzymes involved in tumor proliferation, which is crucial for its anticancer effects .
A study demonstrated that derivatives of this compound showed cytotoxic activity against multiple human cancer cell lines, including colon and breast cancer cells. The structure-activity relationship (SAR) analyses revealed that modifications to the substituents can enhance efficacy against these cell lines .
Antimicrobial Properties
The compound also exhibits antimicrobial activity. Recent studies have shown that it can effectively inhibit the growth of various bacterial strains. For instance, derivatives of related benzothiazole compounds have demonstrated good to moderate antimicrobial activities with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has potential anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways by interacting with specific receptors involved in the inflammatory response .
Case Study 1: Anticancer Evaluation
In a study focused on the evaluation of new anticancer agents, researchers synthesized a series of compounds based on the structure of this compound. These compounds were tested against several cancer cell lines (HCT-116, MCF-7, HeLa), revealing promising cytotoxic activities. The results highlighted the importance of structural modifications in enhancing anticancer efficacy .
Case Study 2: Antimicrobial Activity Assessment
Another study assessed the antimicrobial properties of benzothiazole derivatives, including this compound. The findings indicated that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential use as therapeutic agents in treating infections .
Q & A
Q. What are the standard synthetic pathways for N-(1,3-benzothiazol-2-yl)-1-{[(3,5-dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide?
The synthesis involves multi-step organic reactions, including:
- Formation of the benzothiazole core : Starting with o-aminothiophenol and aldehydes under oxidative conditions (e.g., using iodine or H₂O₂) to construct the benzothiazole ring .
- Piperidine-4-carboxamide functionalization : Introducing the piperidine moiety via amide bond formation, often employing coupling reagents like EDCI or HOBt .
- Carbamoylmethyl group addition : Reacting with 3,5-dimethylphenyl isocyanate or chloroformate derivatives to install the carbamoyl group . Key challenges include optimizing reaction temperatures (typically 0–60°C) and pH control (neutral to mildly basic) to avoid side reactions .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity. Aromatic protons (6.5–8.5 ppm) and aliphatic signals (piperidine ring at 1.5–3.5 ppm) are critical markers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
- HPLC-PDA : Purity assessment (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Enzyme inhibition assays : Use fluorogenic substrates or colorimetric readouts (e.g., NADH depletion) to assess kinase or protease inhibition .
- Cytotoxicity screening : Employ MTT or resazurin assays on cell lines (e.g., HEK293, HepG2) at concentrations ranging from 1 nM to 100 µM .
- Dose-response curves : Calculate IC₅₀ values using non-linear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in biological activity data?
- Replicate under controlled conditions : Standardize cell passage numbers, serum batches, and incubation times to minimize variability .
- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway effects .
- Meta-analysis : Compare data across studies by normalizing to positive controls (e.g., staurosporine for cytotoxicity) .
Q. What strategies optimize the compound’s synthetic yield and scalability?
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial matrix) to test variables like temperature, catalyst loading, and solvent polarity .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation) .
- Green chemistry principles : Replace toxic solvents (DMF, DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against targets like EGFR or PARP .
- QM/MM simulations : Study reaction mechanisms (e.g., amide bond formation) at the atomic level using Gaussian or ORCA .
- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize analogs .
Q. What methodologies address stability and degradation issues during storage?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- LC-MS/MS stability assays : Monitor degradation products (e.g., hydrolysis of the carboxamide group) over 1–6 months .
- Lyophilization : Improve long-term stability by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
Methodological Notes
- Avoid commercial sources : Exclude vendors like BenchChem; prioritize peer-reviewed journals and patents .
- Data standardization : Report IC₅₀ values with 95% confidence intervals and p-values for statistical significance .
- Ethical compliance : Adhere to OECD guidelines for in vitro assays and animal studies (where applicable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
